Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17825971
InChI: InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3
SMILES:
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31 g/mol

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

CAS No.:

Cat. No.: VC17825971

Molecular Formula: C10H15N3O2S

Molecular Weight: 241.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate -

Specification

Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
IUPAC Name methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3
Standard InChI Key OUESYYCMAIRBNS-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=N1)N2CCNCC2)C(=O)OC

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name, methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, delineates its core components:

  • A thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).

  • A methyl group at position 4 of the thiazole.

  • A piperazine substituent (a six-membered diamine ring) at position 2.

  • A methyl ester (-COOCH₃) at position 5.

The molecular formula is C10H16N4O2S\text{C}_{10}\text{H}_{16}\text{N}_4\text{O}_2\text{S}, with a molecular weight of 280.33 g/mol. The piperazine group introduces basicity and water solubility, while the thiazole and ester groups contribute to lipophilicity, creating a balanced pharmacokinetic profile .

Synthetic Pathways

Thiazole Ring Formation

The thiazole core is typically synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-halo ketones with thioamides. For example, ethyl 4-bromo-3-oxopentanoate reacts with thiourea derivatives to form 4-methylthiazole-5-carboxylate intermediates . Modifications include:

  • Reduction steps: NaBH₄/AlCl₃ systems reduce ester groups to hydroxymethyl intermediates, as seen in the preparation of 4-methyl-5-hydroxymethyl-thiazole .

  • Oxidation: TEMPO-mediated oxidation or PCC (pyridinium chlorochromate) converts hydroxymethyl groups to formyl derivatives, critical for introducing reactive sites .

Piperazine Integration

The piperazine moiety is introduced via nucleophilic substitution or coupling reactions. In one approach, 2-chloro-4-methylthiazole-5-carboxylate reacts with piperazine under basic conditions. Alternatively, EDCl/HOBt-mediated coupling links thiazole-5-carboxylic acids to N-substituted piperazines, as demonstrated in the synthesis of analogous (2-substituted-4-methylthiazol-5-yl)(piperazin-1-yl)methanones .

Example Synthesis

  • Step 1: Ethyl 4-methylthiazole-5-carboxylate is hydrolyzed to the carboxylic acid using NaOH.

  • Step 2: The acid is activated with EDCl/HOBt and coupled to piperazine in DMF.

  • Step 3: Methyl esterification is achieved via methanol/H₂SO₄ .

Physicochemical Properties

While experimental data for the compound is sparse, analogs provide reliable estimates:

PropertyValue/Description
SolubilityModerate in polar solvents (DMF, DMSO); low in water.
Melting Point~120–125°C (estimated from thiazole-piperazine hybrids) .
Spectral Data- IR: 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (thiazole C=N).
- ¹H NMR: δ 2.5 (s, 3H, CH₃), 3.7 (s, 3H, OCH₃), 3.1–3.4 (m, 8H, piperazine) .

Biological Activity

Thiazole-piperazine hybrids exhibit broad bioactivity:

  • Antimicrobial Activity: Analogs with 4-chlorobenzyl piperazine show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Antioxidant Potential: Thiazole derivatives scavenge free radicals via sulfur and nitrogen heteroatoms.

  • CNS Modulation: Piperazine’s affinity for neurotransmitter receptors (e.g., 5-HT, dopamine) suggests neuroactive potential.

Applications in Drug Development

The compound’s dual pharmacophoric groups make it a candidate for:

  • Antibacterial Agents: Targeting bacterial enoyl-ACP reductase .

  • Antipsychotics: Piperazine’s role in dopamine D₂ receptor antagonism.

  • Prodrug Design: Ester groups enable hydrolytic activation in vivo.

Recent Advances and Future Directions

Recent patents highlight improved synthetic yields (e.g., >99% purity via PCC oxidation) , while structure-activity relationship (SAR) studies emphasize the impact of substituents on piperazine and thiazole rings . Future research should prioritize:

  • In vivo pharmacokinetic studies.

  • Target identification using computational docking.

  • Derivatization to enhance solubility (e.g., replacing methyl ester with carboxylate).

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